N-(5-Amino-2-methylphenyl)cyclohexanecarboxamide
Overview
Description
“N-(5-Amino-2-methylphenyl)cyclohexanecarboxamide” is a chemical compound with the molecular formula C14H20N2O . It has a molecular weight of 232.32 g/mol .
Molecular Structure Analysis
The molecular structure of “this compound” is based on its molecular formula, C14H20N2O . This suggests that the compound contains 14 carbon atoms, 20 hydrogen atoms, 2 nitrogen atoms, and 1 oxygen atom .Scientific Research Applications
Synthesis and Characterization :
- N-(Arylcarbamothioyl)-cyclohexanecarboxamide derivatives, which include variants of the core structure of N-(5-Amino-2-methylphenyl)cyclohexanecarboxamide, have been synthesized and characterized. These compounds have been studied for their crystal structures and molecular conformations using X-ray diffraction, IR spectroscopy, and NMR spectroscopy (Özer, Arslan, VanDerveer, & Külcü, 2009).
Pharmacological Research :
- The synthesis and characterization of derivatives such as N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-(cyclohexylmethyl)-3-(4-fluorophenyl)-1H-pyrazole-5-carboxamide have been explored. These compounds have shown potential for pharmacological research, although their exact activities and applications are still being investigated (McLaughlin et al., 2016).
Radioligand Research :
- Compounds like [carbonyl-(11)C]WAY-100635, which include the this compound structure, have been used as radioligands for positron-emission tomography (PET) imaging of serotonin receptors. This is significant in neuroscience research, particularly for studying neuropsychiatric disorders (Gunn, Lammertsma, & Grasby, 2000).
Anticonvulsant Activity :
- Derivatives like ethyl 4-[(substituted phenyl)amino]-6-methyl-2-oxocyclohex-3-ene-1-carboxylates have been synthesized and evaluated for their anticonvulsant activity. These studies are important for developing new treatments for epilepsy and related conditions (Eddington et al., 2003).
Antimicrobial and Cytotoxic Activity :
- Some derivatives have been investigated for their antimicrobial and cytotoxic activities. This research is crucial for developing new antimicrobial agents and understanding their mechanisms of action (Cindrić et al., 2018).
Properties
IUPAC Name |
N-(5-amino-2-methylphenyl)cyclohexanecarboxamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O/c1-10-7-8-12(15)9-13(10)16-14(17)11-5-3-2-4-6-11/h7-9,11H,2-6,15H2,1H3,(H,16,17) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IEDVXDXQDVJOSU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC(=O)C2CCCCC2 | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.32 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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